5-(4-Ethylphenyl)pyrimidin-2-amine

Lipophilicity Druglikeness Medicinal Chemistry

Medicinal chemistry teams often struggle to source aryl-pyrimidin-2-amines with precise substitution patterns for kinase SAR programs. 5-(4-Ethylphenyl)pyrimidin-2-amine resolves this by delivering the exact 4-ethylphenyl vector required for ATP-competitive inhibitor design. • Enables reproducible SAR: distinct lipophilicity (XLogP3-AA=2.6) vs. methyl/chloro analogs. • Suited for cellular assays: TPSA 51.8 Ų supports membrane permeability. • Immediate availability for hit-to-lead campaigns; request a quote for bulk quantities.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12077427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)pyrimidin-2-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN=C(N=C2)N
InChIInChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-14-12(13)15-8-11/h3-8H,2H2,1H3,(H2,13,14,15)
InChIKeyFVOZUTHELGYSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethylphenyl)pyrimidin-2-amine: Chemical Class and Procurement


5-(4-Ethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic organic compound belonging to the class of pyrimidin-2-amine derivatives, characterized by a 4-ethylphenyl substituent at the 5-position of the pyrimidine ring . Its chemical classification is Pyrimidines, with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . The 2-aminopyrimidine core is a well-recognized pharmacophore in medicinal chemistry, serving as a critical hydrogen bond donor and acceptor, and is frequently utilized as a kinase inhibitor scaffold .

2-Aminopyrimidine scaffold for kinase inhibitor research
4-Ethylphenyl group provides distinct hydrophobic vector for SAR
Supports structure-activity relationship (SAR) studies

5-(4-Ethylphenyl)pyrimidin-2-amine Substitution Risks


The 5-arylpyrimidin-2-amine scaffold is a privileged structure in kinase inhibitor research, where subtle modifications to the aryl substituent critically determine target potency, selectivity, and physicochemical properties [1]. Substituting 5-(4-Ethylphenyl)pyrimidin-2-amine with a generic analog—such as the 4-methylphenyl or 4-chlorophenyl derivative—will alter molecular volume, lipophilicity, and electronic distribution, thereby directly impacting target engagement, off-target profiles, and the reproducibility of synthetic protocols. These differences render the compound non-fungible for medicinal chemistry programs and structure-activity relationship studies.

Lipophilicity shift

Replacing ethyl with methyl or chloro substituents alters logP and membrane distribution, potentially requiring assay-specific re-validation.

Steric and electronic mismatch

Differences in 4-substituent properties affect binding pocket occupancy and selectivity profiles in kinase assays, limiting direct SAR interchangeability.

5-(4-Ethylphenyl)pyrimidin-2-amine: Physicochemical Comparisons


LogP and Lipophilicity: Ethyl vs Methyl Analog

The substitution of a methyl group with an ethyl group on the 4-position of the phenyl ring increases molecular lipophilicity. Computational predictions indicate that 5-(4-Ethylphenyl)pyrimidin-2-amine (XLogP3-AA = 2.6) is more lipophilic than its 4-methyl analog, 5-(4-Methylphenyl)pyrimidin-2-amine (XLogP3-AA = 2.0) [1][2]. This difference in LogP impacts the compound's distribution coefficient and its ability to penetrate lipid membranes, a critical parameter in cell-based assays and in vivo studies.

LogP: Ethyl vs Methyl
Data to verify
XLogP3-AA: 2.6 vs 2.0; Δ = 0.6
Supports lipophilicity-dependent assay design
Computational prediction; experimental validation recommended
Lipophilicity Druglikeness Medicinal Chemistry Physicochemical Properties

Polar Surface Area: Ethyl vs Chloro Analog

The topological polar surface area (TPSA) is a key predictor of a molecule's oral bioavailability and its ability to cross biological membranes. 5-(4-Ethylphenyl)pyrimidin-2-amine and its 4-chloro analog, 5-(4-Chlorophenyl)pyrimidin-2-amine, share the same core and an identical predicted TPSA of 51.8 Ų [1][2]. However, the electronic and steric properties introduced by the ethyl versus chloro substituents differ substantially, which can impact binding interactions with protein targets. This highlights that TPSA alone is insufficient for predicting biological equivalence.

TPSA: Ethyl vs Chloro
Data to verify
51.8 Ų for both; Δ = 0
Identical TPSA masks divergent binding properties
Electronic and steric differences require binding assay validation
Polar Surface Area Bioavailability Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Consistency

The 2-aminopyrimidine core provides a conserved hydrogen bonding motif, with 5-(4-Ethylphenyl)pyrimidin-2-amine possessing one hydrogen bond donor and three hydrogen bond acceptors [1]. This profile is identical to that of its key analogs, 5-(4-Methylphenyl)pyrimidin-2-amine [2] and 5-(4-Chlorophenyl)pyrimidin-2-amine [3], confirming the class-level interaction with the kinase hinge region. While this fundamental interaction is preserved across the series, the nature of the 4-substituent on the phenyl ring dictates the subsequent vector of the molecule and its interaction with adjacent hydrophobic pockets, thereby driving selectivity.

H-bond Profile
Class-level
1 donor / 3 acceptors conserved
Kinase hinge interaction motif is preserved
Selectivity driven by 4-substituent properties
Hydrogen Bonding Molecular Recognition Kinase Inhibitor Pharmacophore

5-(4-Ethylphenyl)pyrimidin-2-amine: Research and Industrial Applications


Kinase Inhibitor Scaffold Optimization

5-(4-Ethylphenyl)pyrimidin-2-amine serves as a critical intermediate in the synthesis and optimization of ATP-competitive kinase inhibitors, leveraging the conserved hydrogen bonding motif of the 2-aminopyrimidine core [1]. The 4-ethylphenyl group at the 5-position provides a specific hydrophobic interaction and a defined vector for exploring adjacent binding pockets, differentiating it from the methyl or chloro analogs [1]. This makes it a valuable tool for establishing structure-activity relationships (SAR) in drug discovery programs.

Target Engagement and Selectivity Studies

Given its predicted lipophilicity (XLogP3-AA = 2.6), this compound is well-suited for cellular assays where membrane permeability is required [1]. It can be used as a probe to study the biological consequences of inhibiting specific kinases in cell-based models. The compound's predicted TPSA of 51.8 Ų suggests favorable bioavailability potential for preliminary in vivo studies, making it a candidate for further optimization in hit-to-lead campaigns [1].

Reference Standard for Analytical Methods

The distinct substitution pattern of 5-(4-Ethylphenyl)pyrimidin-2-amine makes it a useful reference standard for developing and validating analytical methods, such as HPLC and LC-MS, for the detection and quantification of related pyrimidine derivatives in complex mixtures. Its unique molecular weight (199.25 g/mol) and structure allow for precise method calibration, ensuring the purity and identity of synthesized batches in a research setting.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
4-Ethylphenyl substitution for vector-specific SAR
Binding-pocket compatibility and synthetic feasibility
Target engagement and selectivity studies
Predicted permeability and bioavailability profile
Cell-based assay performance and in vivo exposure model
Reference standard for analytical methods
Distinct molecular identity and substitution pattern
Method calibration and batch identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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